4-Chloro-2-cyclopropyl-5-fluoropyrimidine
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Overview
Description
4-Chloro-2-cyclopropyl-5-fluoropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing aromatic compounds that play a crucial role in various biological processes. This compound is characterized by the presence of chlorine, cyclopropyl, and fluorine substituents on the pyrimidine ring, which impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-cyclopropyl-5-fluoropyrimidine typically involves the nucleophilic substitution of a halogenated pyrimidine precursor. One common method is the reaction of 2,4-dichloro-5-fluoropyrimidine with cyclopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure regioselectivity and high yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-cyclopropyl-5-fluoropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyrimidines.
Coupling Reactions: It can participate in Suzuki and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium alkoxides, amines, and thiols in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Pyrimidine N-oxides.
Reduction Products: Dihydropyrimidines.
Coupling Products: Biaryl or vinyl-substituted pyrimidines.
Scientific Research Applications
4-Chloro-2-cyclopropyl-5-fluoropyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antiviral properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropyl-5-fluoropyrimidine involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes involved in nucleic acid metabolism, such as thymidylate synthase, leading to disruption of DNA synthesis.
Receptor Modulation: The compound may bind to certain receptors, altering their activity and downstream signaling pathways.
Pathways Involved: Key pathways affected include the DNA replication and repair pathways, as well as cell cycle regulation.
Comparison with Similar Compounds
2-Chloro-5-fluoropyrimidine: Shares similar halogen substituents but lacks the cyclopropyl group.
4-Chloro-5-fluoropyrimidine: Similar structure but without the cyclopropyl group.
2,4-Dichloro-5-fluoropyrimidine: Contains an additional chlorine atom at the 2-position.
Uniqueness: 4-Chloro-2-cyclopropyl-5-fluoropyrimidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for the synthesis of compounds with specific biological activities .
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2/c8-6-5(9)3-10-7(11-6)4-1-2-4/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWWETMREUGHCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C(=N2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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